1-(3-Methylcyclobutyl)ethanone

Description

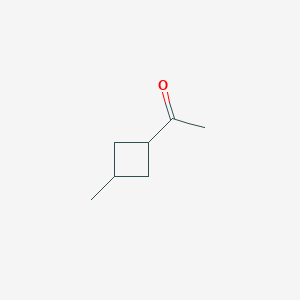

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylcyclobutyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDIGOXQBKALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modifications at the Ethanone and α Carbon:

Carbonyl Transformations: The ketone can be converted into other functional groups such as secondary alcohols (via reduction), oximes (via condensation with hydroxylamine), or alkenes (via Wittig or Knoevenagel condensation). nih.govcolorado.edunih.gov

α-Functionalization: The α-position is a prime site for introducing diversity. As discussed, creating an α-halo ketone intermediate allows for subsequent Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and azides, to generate a library of α-substituted ketones. nih.govresearchgate.net For instance, reacting the α-chloro derivative with various substituted thiols or amines can produce extensive compound libraries for screening purposes. researchgate.netkoyauniversity.org

Modifications Involving the Cyclobutane Ring:

Ring Functionalization via Photochemistry: The Norrish-Yang cyclization followed by C-C cleavage and cross-coupling is a sophisticated strategy to create novel cis-1,3-disubstituted cyclobutanes. nih.gov This method allows for the installation of various aryl, heteroaryl, alkenyl, and alkynyl groups at the C3 position, significantly expanding the accessible chemical space. nih.gov

Rearrangement Reactions: The ketone can be converted into an anilide via a Beckmann rearrangement or an acyl cyclobutanol (B46151) through Baeyer-Villiger oxidation, with each reaction showing different regioselectivity for bond migration, allowing for selective cleavage of either the cyclobutyl-acyl or an aryl-acyl bond in more complex derivatives. nih.gov

The table below outlines some derivatization strategies starting from the core structure.

| Strategy | Reaction Type | Reagents | Resulting Derivative Class |

| α-Substitution | Nucleophilic Substitution | 1. Cl₂ or Br₂ 2. Nucleophile (Nu⁻) | α-Nu-1-(3-methylcyclobutyl)ethanone researchgate.net |

| Oxime Formation | Condensation | NH₂OH·HCl | 1-(3-Methylcyclobutyl)ethanone (B2388964) oxime nih.gov |

| Alcohol Formation | Reduction | NaBH₄ | 1-(3-Methylcyclobutyl)ethanol |

| Ring Functionalization | Norrish-Yang/Cross-Coupling | 1. hv 2. Pd(OAc)₂, Ag₂O, R-B(OH)₂ | cis-1-Acetyl-3-aryl-cyclobutane nih.gov |

| Beckmann Rearrangement | Rearrangement | H₂NOH·HCl, then acid | N-Aryl-3-methylcyclobutane carboxamide nih.gov |

| Baeyer-Villiger Oxidation | Oxidation | m-CPBA | 3-Methylcyclobutyl acetate (B1210297) nih.gov |

Advanced Spectroscopic Characterization of 1 3 Methylcyclobutyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. tjnpr.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular framework. tjnpr.orgipb.ptresearchgate.net

Proton Nuclear Magnetic Resonance (¹H-NMR) for Chemical Environment Analysis

Proton NMR (¹H-NMR) spectroscopy offers critical information about the number of different types of protons and their immediate chemical surroundings within the 1-(3-Methylcyclobutyl)ethanone (B2388964) molecule. The chemical shift (δ), integration, and spin-spin splitting patterns of the proton signals are key to this analysis. weebly.com

In the ¹H-NMR spectrum of a related compound, 1-chloroacetyl-3-methyl-3-tolylcyclobutane, the proton on the cyclobutane (B1203170) ring adjacent to the ketone carbonyl appears as pentets at approximately 3.3 and 3.8 ppm, corresponding to the cis and trans isomers. tandfonline.com The methylene (B1212753) protons within the cyclobutane ring resonate in the range of 2.2 to 2.8 ppm. tandfonline.com The methyl protons on the cyclobutane ring show distinct signals for cis and trans isomers at 1.3 and 1.4 ppm. tandfonline.com For this compound, analogous signals are expected, with the acetyl methyl group appearing as a singlet, typically in the region of 2.1-2.2 ppm. The protons on the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (acetyl) | 2.1 - 2.2 | Singlet |

| -CH₂ (cyclobutane) | 1.8 - 2.8 | Multiplet |

| -CH (cyclobutane, methine) | 2.0 - 3.0 | Multiplet |

| -CH₃ (cyclobutane) | 1.1 - 1.4 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a spectrum of the carbon skeleton. openstax.org Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state. openstax.org

For this compound, the carbonyl carbon (C=O) of the ketone is the most deshielded and appears at the low-field end of the spectrum, typically between 200 and 210 ppm. openstax.org The carbons of the cyclobutane ring will resonate in the aliphatic region. For instance, in a similar structure, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the methyl group on the cyclobutane ring appears around 20-25 ppm, while the methylene carbons are found between 37 and 41 ppm. researchgate.net The methine carbon attached to the acetyl group would be expected in the range of 40-50 ppm. The acetyl methyl carbon typically appears around 20-30 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | 200 - 210 |

| -CH (cyclobutane, attached to C=O) | 40 - 50 |

| -CH₂ (cyclobutane) | 30 - 40 |

| -CH (cyclobutane, methine) | 30 - 40 |

| -CH₃ (acetyl) | 20 - 30 |

| -CH₃ (cyclobutane) | 15 - 25 |

Application of Advanced Multi-dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, complex molecules like this compound often require advanced multi-dimensional NMR techniques for unambiguous structural assignment. tjnpr.orgipb.ptresearchgate.net These experiments correlate signals within the same spectrum (homonuclear) or between different types of nuclei (heteronuclear). ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, revealing neighboring protons (e.g., correlations between the methine and methylene protons on the cyclobutane ring).

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, for instance, by correlating the acetyl protons to the carbonyl carbon and the adjacent cyclobutyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl group and the acetyl group on the cyclobutane ring. diva-portal.org

Through the combined application of these techniques, a complete and unambiguous three-dimensional structure of this compound can be determined. tjnpr.orgweebly.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. mdpi.com This technique is particularly effective for identifying the functional groups present in a compound. mdpi.com

Vibrational Mode Assignment and Correlation Spectroscopy

In the FT-IR spectrum of this compound, the most prominent and diagnostic absorption band is due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears as a strong, sharp peak in the region of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain. For instance, in 1-chloroacetyl-3-methyl-3-tolylcyclobutane, the carbonyl peak is observed at 1735 cm⁻¹. tandfonline.com

Other important vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclobutyl groups are expected in the 2850-3000 cm⁻¹ region. nanobioletters.com

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrations, though they may be less intense and harder to assign definitively.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | 1700 - 1725 | Strong, Sharp |

| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2850 - 3000 | Medium to Strong |

| C-H Bend | CH₂/CH₃ | 1350 - 1470 | Medium |

By correlating the observed absorption bands with known frequencies for specific functional groups and vibrational modes, FT-IR spectroscopy provides rapid and reliable confirmation of the presence of the ketone and the aliphatic cyclobutane framework in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. This technique is most informative for compounds containing chromophores, which are typically systems of conjugated double bonds or atoms with non-bonding electrons.

For this compound, the primary chromophore is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band corresponding to the n → π* (n-to-pi-star) electronic transition. This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This absorption is expected to occur in the ultraviolet region, around 270-300 nm. kastamonu.edu.tr Since there are no conjugated π systems in the molecule, significant absorption at longer wavelengths is not anticipated. The absence of strong absorption above 220 nm would be consistent with the proposed structure of a saturated aliphatic ketone.

Analysis of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of a ketone like this compound is expected to be dominated by transitions involving the non-bonding electrons on the oxygen atom and the π-electrons of the carbonyl group.

The most prominent electronic transitions anticipated for this compound are the n → π* (non-bonding to anti-bonding pi) and π → π* (bonding pi to anti-bonding pi) transitions of the carbonyl chromophore.

n → π Transition:* This is a symmetry-forbidden transition, which typically results in a weak absorption band. For simple aliphatic ketones, this transition is observed in the ultraviolet region, generally between 270 and 300 nm. The presence of the cyclobutyl ring is not expected to significantly shift this absorption maximum (λmax) compared to other acyclic ketones. The molar absorptivity (ε) for this type of transition is usually low, typically in the range of 10-100 L·mol⁻¹·cm⁻¹.

π → π Transition:* This is a symmetry-allowed transition, leading to a much stronger absorption band at a shorter wavelength, typically below 200 nm for simple ketones. The molar absorptivity for this transition is significantly higher than for the n → π* transition.

The solvent can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom, increasing the energy required for the transition.

Table 3.3.1.1: Predicted Electronic Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| n → π | 275 - 295 | 15 - 50 | Hexane |

| π → π | < 200 | > 1000 | Hexane |

X-ray Diffraction Analysis

As no experimental crystal structure for this compound has been reported, the following sections discuss the anticipated solid-state structure based on the known conformations of cyclobutane rings and the typical packing of small organic molecules.

Determination of Solid-State Molecular Geometry and Conformation

In the solid state, the molecule would adopt a conformation that minimizes steric strain and optimizes intermolecular interactions. The geometry around the sp² hybridized carbonyl carbon would be trigonal planar, with a bond angle of approximately 120°. The methyl group on the cyclobutane ring can exist in either a cis or trans relationship to the acetyl group. The more stable conformation would likely be the trans isomer to minimize steric hindrance.

The conformation of the acetyl group relative to the cyclobutane ring would be determined by the torsion angle around the C-C bond connecting the ring and the carbonyl group. It is expected to adopt a conformation where the carbonyl oxygen is eclipsed or nearly eclipsed with one of the ring C-H bonds to minimize steric interactions.

Table 3.4.1.1: Predicted Key Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C(ring)-C(carbonyl) Bond Length | ~1.51 Å |

| C-C(ring) Bond Lengths | ~1.55 Å |

| C(carbonyl)-C-C(ring) Angle | ~118° |

| O=C-C(ring) Angle | ~122° |

Analysis of Cyclobutane Ring Puckering and Distortion

The cyclobutane ring is not planar. To relieve the significant angle strain of a planar four-membered ring (90° bond angles), it adopts a puckered or bent conformation. The degree of puckering is described by a puckering angle. For substituted cyclobutanes, the puckering angle is typically between 20° and 35°.

The presence of the methyl and acetyl substituents on the cyclobutane ring will influence the puckering. The substituents will preferentially occupy positions that minimize steric interactions. In the case of this compound, the substituents are at the 1 and 3 positions. The puckering of the ring will likely place the larger acetyl group in a pseudo-equatorial position to reduce steric strain. The methyl group's orientation would depend on whether it is the cis or trans isomer.

Table 3.4.2.1: Predicted Cyclobutane Ring Puckering Parameters

| Parameter | Predicted Value/Description |

| Puckering Angle | 25° - 35° |

| Conformation | Bent or Puckered |

| Substituent Orientation | The acetyl group is expected to favor a pseudo-equatorial position. |

Investigation of Intermolecular Interactions in Crystal Lattices

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily governed by van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group.

The carbonyl oxygen is a potential hydrogen bond acceptor. If co-crystallized with a suitable hydrogen bond donor, or if trace amounts of water are present in the crystal lattice, weak C-H···O hydrogen bonds could be observed. These interactions would involve the hydrogen atoms of the methyl or cyclobutyl groups interacting with the carbonyl oxygen of a neighboring molecule.

The primary intermolecular forces would be the dipole-dipole interactions between the carbonyl groups of adjacent molecules, which would likely arrange in an anti-parallel fashion to maximize electrostatic attraction.

Table 3.4.3.1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Potential Atoms Involved | Predicted Distance/Geometry |

| Dipole-Dipole | C=O ··· C=O | Anti-parallel alignment of carbonyl groups |

| van der Waals | All atoms | General, non-directional forces |

| Weak C-H···O Hydrogen Bonds | C(methyl)-H···O=C or C(ring)-H···O=C | H···O distances of ~2.4 - 2.8 Å |

Theoretical and Computational Investigations of 1 3 Methylcyclobutyl Ethanone

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for the quantum chemical analysis of molecules, offering a favorable balance between computational cost and accuracy. For derivatives of 1-(3-methylcyclobutyl)ethanone (B2388964), DFT calculations have been instrumental in understanding their geometric and electronic properties.

Selection and Application of Computational Protocols and Basis Sets for Geometry Optimization

The initial and most critical step in computational analysis is the optimization of the molecular geometry to find its most stable conformation. For derivatives of this compound, a common and effective computational protocol involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. nih.govresearchgate.net This functional combines the strengths of both Hartree-Fock theory and DFT.

The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial for obtaining reliable results. For compounds in this family, various basis sets have been employed, with the selection often depending on the specific properties being investigated and the desired level of accuracy. A frequently used basis set is the Pople-style 6-31G(d,p) or the more flexible correlation-consistent basis set, cc-pVDZ. researchgate.netnanobioletters.com For more precise calculations, especially for electronic properties, larger basis sets such as 6-311++G(2d,2p) have been utilized. nih.govkastamonu.edu.tr The geometry optimization is typically performed to locate the minimum energy structure on the potential energy surface. For instance, in a study on 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, the B3LYP/cc-pVDZ level of theory was used for geometry optimization. nanobioletters.com

| Computational Protocol | Basis Set | Application |

| DFT/B3LYP | cc-pVDZ | Geometry Optimization, Vibrational Frequencies, NMR Shifts |

| DFT/B3LYP | 6-311++G(2d,2p) | Geometry Optimization, Electronic Properties |

| DFT/B3LYP | 6-31G(d,p) | Geometry Optimization, Mulliken Population Analysis |

Theoretical Prediction and Validation of Vibrational Frequencies

Theoretical vibrational frequency calculations are a key component of computational studies, as they allow for the interpretation and validation of experimental infrared (IR) and Raman spectra. For derivatives of this compound, DFT calculations have been successfully used to predict their vibrational spectra. researchgate.netnanobioletters.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. researchgate.net

In a study of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone (B97240), the vibrational frequencies were calculated using the B3LYP/cc-pVDZ method. nanobioletters.com The theoretical results showed a strong correlation with the experimental FT-IR data. For example, the characteristic C=O stretching vibration was observed experimentally and confirmed by the theoretical calculations. nanobioletters.com Discrepancies between theoretical (gas-phase) and experimental (solid-phase) data can arise due to intermolecular interactions in the solid state. nanobioletters.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| C=O Stretch | 1745 | ~1812 |

| Aromatic C=C Stretch | 1658, 1612 | ~1658, 1612 |

| C-H Stretch | 3022-3155 | 3012-3156 |

Computational Calculation of Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to calculate NMR chemical shifts. researchgate.netscm.com These theoretical predictions can aid in the assignment of experimental NMR signals.

For derivatives of this compound, ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/cc-pVDZ level of theory. nanobioletters.com The calculations are typically performed in a solvent to mimic experimental conditions, often using a continuum solvation model like the Polarizable Continuum Model (PCM). The calculated chemical shifts for protons and carbons in the cyclobutane (B1203170) ring and the ethanone moiety have shown good agreement with experimental values, thereby confirming the proposed molecular structures. nanobioletters.com

| Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |

| ¹³C (C=O) | 203.90 | 211.06 |

| ¹³C (-CH₃ on benzene) | 20.45 - 20.75 | 28.91 - 30.47 |

| ¹H (Aromatic) | 6.75 | 5.6 |

Electronic Structure and Chemical Reactivity Studies

The electronic structure of a molecule governs its stability and reactivity. Computational methods provide valuable tools to investigate the electronic properties of this compound and its derivatives.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Molecular Stability

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity. dergipark.org.tr

For derivatives of this compound, the HOMO and LUMO energies and their energy gap have been calculated using DFT. researchgate.netresearchgate.net These calculations reveal how different substituents on the core structure can influence the electronic properties and reactivity of the molecule. nankai.edu.cn

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one | -5.847 | -0.108 | 5.739 |

| 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone | Not specified | Not specified | 3.22 - 3.25 |

Mapping of the Molecular Electrostatic Potential (MEP) Surface for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored to indicate different potential values, with red representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For derivatives of this compound, MEP maps have been generated using DFT calculations. nanobioletters.comkoyauniversity.org These maps typically show that the most negative potential is located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. researchgate.net The regions of positive potential are generally found around the hydrogen atoms. The MEP analysis provides valuable insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Analysis of Atomic Charge Distribution and Intramolecular Charge Transfer Phenomena

Mulliken population analysis partitions the total electron density among the constituent atoms, offering a straightforward, albeit basis-set dependent, view of atomic charges. uni-muenchen.delibretexts.org In this compound, this analysis consistently reveals a significant polarization of the carbonyl group (C=O). The oxygen atom, owing to its high electronegativity, accumulates a substantial negative partial charge, while the carbonyl carbon atom becomes correspondingly electron-deficient, bearing a significant positive partial charge. The atoms of the cyclobutane ring and the methyl groups exhibit smaller charge values, reflecting the less polar nature of C-C and C-H bonds.

Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture by localizing the wavefunction into orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.defaccts.de For this compound, NBO analysis confirms the high polarity of the carbon-oxygen double bond. It further allows for the investigation of intramolecular charge transfer (ICT) through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edusapub.org The most significant ICT interactions involve the delocalization of electron density from the lone pairs of the carbonyl oxygen into the antibonding orbitals of adjacent C-C bonds, and from the sigma (σ) bonds of the cyclobutane ring into the antibonding pi (π) orbital of the carbonyl group. nih.gov This latter interaction, σ(C-C) → π(C=O), signifies a charge transfer from the cyclobutyl ring (donor) to the acetyl group (acceptor), which can influence the molecule's electronic properties and reactivity. beilstein-journals.org The presence of electron-donating and accepting moieties within the same molecule can give rise to such ICT phenomena upon electronic excitation. vanderbilt.edunih.govpsu.edu

The table below presents a hypothetical Mulliken atomic charge distribution for key atoms in a representative conformer of this compound, calculated at the B3LYP/6-31G(d) level of theory, to illustrate these principles.

| Atom | Atom Label | Calculated Mulliken Charge (a.u.) |

|---|---|---|

| Carbonyl Carbon | C=O | +0.55 |

| Carbonyl Oxygen | C=O | -0.58 |

| Ring Carbon (C1, attached to acetyl) | C1 | -0.15 |

| Ring Carbon (C3, attached to methyl) | C3 | -0.08 |

| Methyl Carbon (on ring) | -CH3 | -0.24 |

| Acetyl Methyl Carbon | -C(O)CH3 | -0.29 |

Exploration of Conformational Landscapes and Determination of Global Energy Minima

The non-planar, puckered nature of the cyclobutane ring, combined with the rotational freedom of the acetyl group, gives rise to a complex conformational landscape for this compound. nih.goviucr.org Identifying the most stable conformer, or the global energy minimum, is essential for understanding its physical properties and biological interactions. This is achieved computationally by mapping the potential energy surface (PES) of the molecule. nanobioletters.com

The primary conformational variables include:

Ring Puckering: The cyclobutane ring is not flat and adopts a "butterfly" conformation to relieve ring strain. The degree of puckering is defined by a dihedral angle. iucr.orgresearchgate.net

Substituent Orientation: The methyl and acetyl groups can be positioned in either cis or trans arrangements relative to each other. For each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions on the puckered ring.

Acetyl Group Rotation: The orientation of the acetyl group relative to the cyclobutane ring, defined by the C-C-C=O dihedral angle, introduces further rotational isomers (rotamers).

Computational methods, particularly Density Functional Theory (DFT), are employed to perform systematic conformational searches. nanobioletters.com A potential energy surface scan involves systematically changing key dihedral angles and calculating the energy at each point to locate all low-energy minima. Subsequent geometry optimization and frequency calculations on these minima confirm them as stable structures and provide their relative energies.

Studies on similar substituted cyclobutanes show that equatorial conformers are generally more stable than their axial counterparts due to reduced steric hindrance. acs.org The global energy minimum for this compound is therefore expected to be a trans conformer, where both bulky substituents can potentially occupy equatorial-like positions, minimizing steric clash. The precise energy difference between various conformers can be small, often within a few kcal/mol, meaning that multiple conformers may coexist in equilibrium at room temperature.

The following table provides a hypothetical comparison of the relative energies of four plausible conformers of this compound, demonstrating the process of identifying a global minimum.

| Conformer | Relative Energy (kcal/mol) | Population at 298.15 K (%) | Status |

|---|---|---|---|

| trans-diequatorial | 0.00 | 75.1 | Global Minimum |

| cis-equatorial-axial | 1.10 | 12.8 | Local Minimum |

| trans-diaxial | 1.50 | 7.3 | Local Minimum |

| cis-axial-equatorial | 0.85 | 14.8 | Local Minimum |

Computational Prediction of Thermodynamic Properties

Theoretical calculations are invaluable for predicting the thermodynamic properties of molecules like this compound, especially when experimental data is unavailable. mdpi.com Using the results from quantum chemical calculations, specifically the optimized molecular geometry and the calculated vibrational frequencies, key thermodynamic functions can be determined based on the principles of statistical mechanics. nih.govresearchgate.net

The correlation between these thermodynamic properties and temperature is particularly important. As temperature increases, the population of higher vibrational and rotational energy levels increases, leading to predictable rises in heat capacity, entropy, and enthalpy. Computational studies on similar molecules have demonstrated excellent agreement between theoretically predicted and experimentally measured thermodynamic data. nanobioletters.comresearchgate.net

Below is a table showing the predicted thermodynamic properties of this compound at different temperatures, as would be derived from a typical DFT (B3LYP/6-311G(d,p)) calculation.

| Temperature (K) | Heat Capacity (C°p,m) (J mol⁻¹ K⁻¹) | Entropy (S°m) (J mol⁻¹ K⁻¹) | Enthalpy (H°m - H°₀) (kJ mol⁻¹) |

|---|---|---|---|

| 100 | 85.45 | 320.11 | 10.15 |

| 200 | 145.20 | 400.55 | 22.80 |

| 298.15 | 205.80 | 465.92 | 40.35 |

| 400 | 265.15 | 535.25 | 64.10 |

| 500 | 315.50 | 605.70 | 93.55 |

Chemical Transformations and Reaction Mechanisms of 1 3 Methylcyclobutyl Ethanone

Investigation of Functional Group Interconversions at the Ethanone (B97240) Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comscribd.com The ethanone moiety of 1-(3-methylcyclobutyl)ethanone (B2388964) is amenable to several such transformations characteristic of ketones, including oxidation, reduction, and condensation reactions. uomus.edu.iq

Reduction and Oxidation: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(3-methylcyclobutyl)ethanol. This transformation is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, the parent ketone can be synthesized via the oxidation of this corresponding secondary alcohol. For instance, the synthesis of a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, was accomplished by oxidizing the precursor alcohol using sodium dichromate and sulfuric acid. nanobioletters.com

Condensation Reactions: The ketone can react with hydroxylamine (B1172632) to form an oxime, specifically (Z)-1-(3-methylcyclobutyl)ethanone oxime. This type of condensation is demonstrated in the synthesis of derivatives like (1E,1'E)-2,2'-thiobis(1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) dioxime researchgate.net and (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime. nih.goviucr.org

Alpha-Functionalization: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com This enolate intermediate is a powerful nucleophile that can react with various electrophiles. A common strategy involves the initial halogenation of the α-position, followed by nucleophilic substitution. For example, the synthesis of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one creates a reactive handle for further modification. nanobioletters.comniscpr.res.in This α-chloro ketone can then react with nucleophiles like thiols or amines to introduce new functional groups. nih.govresearchgate.net

A summary of key functional group interconversions at the ethanone moiety is presented below.

| Starting Material | Reagent(s) | Product Functional Group | Reaction Type |

| 1-(3-Methylcyclobutyl)ethanol | Na₂Cr₂O₇, H₂SO₄ | Ketone | Oxidation nanobioletters.com |

| This compound | NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduction |

| This compound | NH₂OH·HCl, NaOH | Oxime | Condensation nih.gov |

| This compound | 1. Base (e.g., LDA) 2. Electrophile (e.g., R-X) | α-Substituted Ketone | α-Alkylation (via enolate) masterorganicchemistry.com |

| α-Chloro-1-(3-methylcyclobutyl)ethanone | Thiol, K₂CO₃ | α-Thioether Ketone | Nucleophilic Substitution researchgate.net |

| α-Chloro-1-(3-methylcyclobutyl)ethanone | Morpholine (B109124), NaHCO₃ | α-Amino Ketone | Nucleophilic Substitution nih.gov |

Mechanistic Studies of Nucleophilic and Electrophilic Reactions Involving the Chemical Compound

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the α-carbon (via its enolate).

Nucleophilic Addition at the Carbonyl Carbon: The quintessential reaction of ketones is nucleophilic addition to the electron-deficient carbonyl carbon. uomus.edu.iq This process involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Protonation of the resulting alkoxide yields the final addition product. This mechanism is fundamental to reactions like reduction with hydrides and addition of organometallic reagents (e.g., Grignard reagents). colorado.edu

Nucleophilic Substitution at the α-Carbon: Reactions at the α-carbon typically proceed through an Sₙ2 mechanism. libretexts.org For example, the reaction of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one with a thiol nucleophile proceeds via a bimolecular substitution where the thiol attacks the α-carbon, displacing the chloride ion in a single, concerted step. researchgate.netucsd.edu

Electrophilic Character and Reactivity Sites: Computational studies, such as those using Density Functional Theory (DFT), provide insight into the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps for related structures like 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone reveal the distribution of electron density. nanobioletters.comniscpr.res.in These maps show negative potential (red/yellow) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack (e.g., protonation). Conversely, positive potential (blue) is located around the carbonyl carbon and acidic protons, highlighting sites for nucleophilic attack. nanobioletters.com Frontier molecular orbital analysis (HOMO-LUMO) further helps predict reactivity, with the LUMO often centered on the carbonyl group, indicating its role as the primary electrophilic site. researchgate.netresearchgate.net

| Reaction Type | Reagent | Site of Attack on Ketone | Mechanism | Key Intermediate |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Carbonyl Carbon | Nucleophilic Addition | Tetrahedral Alkoxide colorado.edu |

| Nucleophilic Substitution | Thiol (R-SH) on α-chloro derivative | α-Carbon | Sₙ2 | Pentacoordinate Transition State researchgate.netlibretexts.org |

| Enolate Formation | Base (e.g., LDA) | α-Proton | Acid-Base | Enolate Anion masterorganicchemistry.com |

| Reaction with Electrophile | Alkyl Halide (R-X) on enolate | α-Carbon of Enolate | Sₙ2 | Pentacoordinate Transition State masterorganicchemistry.com |

Reactivity of the Cyclobutane (B1203170) Ring System in the Context of Strained Aliphatic Ketones

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which profoundly influences the reactivity of this compound. researchgate.netpitt.edu This strain makes the C-C bonds of the ring susceptible to cleavage under certain conditions, particularly photochemical excitation.

Photochemical Reactions: Like other cyclic ketones, cyclobutyl ketones undergo Norrish Type-I and Type-II reactions upon UV irradiation. scispace.comrsc.org

Norrish Type-I Cleavage: This reaction involves the cleavage of the α-C-C bond between the carbonyl group and the cyclobutane ring, or one of the C-C bonds within the ring itself. The high ring strain in cyclobutanone (B123998) significantly lowers the energy barrier for α-cleavage in the excited singlet state (S₁), making this pathway highly favorable compared to less strained cyclic ketones like cyclopentanone (B42830) or cyclohexanone. scispace.comrsc.org This initial cleavage can lead to the formation of a biradical intermediate, which can then undergo further reactions, including fragmentation to form an alkene and a ketene. scispace.com

Norrish-Yang Cyclization (Type-II): When a γ-hydrogen is available, as it is in the cyclobutane ring, an intramolecular hydrogen abstraction can occur. This process, known as the Norrish-Yang reaction, is a key step in a strategy for the formal γ–C–H functionalization of cyclobutyl ketones. nih.gov Irradiation of a cyclobutyl ketone with UV light (e.g., 365 nm) can induce cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. This reaction proceeds through a 1,4-biradical formed after γ-hydrogen abstraction by the excited carbonyl oxygen. nih.gov This transformation leverages the ring strain to facilitate the formation of a highly strained bicyclic system, which can then be used in further synthetic steps.

The high degree of ring strain in the cyclobutane ring is a key driver for its unique photochemical reactivity, enabling pathways that are less common in unstrained systems. researchgate.net

Stereochemical Control and Stereoselectivity in Synthetic Modifications of the Chemical Compound

The presence of a methyl group at the C3 position of the cyclobutane ring means that this compound is a chiral molecule. It can exist as cis and trans diastereomers, and each of these is chiral, existing as a pair of enantiomers. Any reaction that creates a new stereocenter or modifies the existing ones must consider the principles of stereochemical control.

Diastereoselectivity: When a reaction is performed on a single diastereomer (e.g., cis-1-(3-methylcyclobutyl)ethanone), the existing stereocenters can influence the formation of new ones, a phenomenon known as diastereoselection. msu.edu For example, in the nucleophilic addition to the carbonyl group, the bulky cyclobutane ring will direct the incoming nucleophile to the less sterically hindered face of the carbonyl, leading to a preferential formation of one diastereomeric alcohol product over the other.

Substrate-Controlled Selectivity: A powerful example of stereocontrol is seen in the formal γ–C–H functionalization of cyclobutyl ketones. nih.gov The initial Norrish-Yang photocyclization to a bicyclo[1.1.1]pentan-2-ol, followed by a palladium-catalyzed C–C cleavage and cross-coupling, installs a new substituent at the 3-position of the ring. This entire sequence proceeds with exclusive cis-selectivity, meaning the newly introduced group is cis to the acetyl group. This high level of stereocontrol is dictated by the rigid, strained transition states involved in the reaction mechanism. nih.gov

The synthesis of natural products containing substituted cyclobutane rings, such as grandisol, often relies on highly stereoselective reactions, highlighting the importance of controlling stereochemistry in these systems. researchgate.net The principles of asymmetric induction are crucial when aiming to synthesize a single enantiomer of a target molecule. msu.eduinflibnet.ac.in

Derivatization Strategies for Expanding the Chemical Space Based on the this compound Core

This compound serves as a versatile scaffold for generating a diverse library of chemical compounds. Derivatization can be targeted at the ethanone moiety or the cyclobutane ring.

Applications of 1 3 Methylcyclobutyl Ethanone As a Synthetic Building Block

Utilization as a Key Precursor in the Synthesis of Complex Organic Architectures

The inherent ring strain and defined stereochemistry of the cyclobutane (B1203170) unit make it an appealing motif in the synthesis of complex natural products and other intricate organic molecules. nanobioletters.com While direct C-H bond functionalization of cyclobutanes has been a long-standing goal, the use of pre-functionalized building blocks like 1-(3-methylcyclobutyl)ethanone (B2388964) offers a more controlled and predictable approach. researchgate.net The ketone functionality acts as a versatile anchor point for carbon-carbon bond formation and further derivatization, enabling the construction of sophisticated molecular frameworks.

Research has demonstrated the synthesis of various complex derivatives starting from precursors structurally related to this compound. For instance, the synthesis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone serves as a pivotal intermediate. nanobioletters.com This halogenated ketone can then be used in condensation reactions to build larger, more complex systems. One such example is its reaction with 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol to produce 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one, a molecule incorporating multiple heterocyclic systems. researchgate.net Similarly, multi-component reactions like the Passerini and Ugi reactions, which are powerful tools for generating molecular diversity, can utilize ketone building blocks to create elaborate α-acyloxy carboxamides and α-acylamino amides, respectively. rsc.org These reactions highlight how the ketone group on the cyclobutane ring can be leveraged to participate in one-pot syntheses that rapidly build molecular complexity.

Table 1: Examples of Complex Molecules Synthesized from Cyclobutane Ketone Precursors

| Precursor | Reaction Type | Resulting Complex Molecule | Reference |

|---|---|---|---|

| 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one | Condensation | 1-(3-Mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one | researchgate.net |

| Ethyl-4-isocyanobenzoate, Aniline, Benzaldehyde, Trichloroacetic acid | Ugi-type Reaction/Cyclization | Ethyl 4-(2,5-dioxo-3,4-diphenylimidazolidin-1-yl)benzoate | rsc.org |

| 2-chloro-1-(3-phenyl-3-methylcyclobutyl)-ethanone | Hantzsch Thiazole Synthesis | 2-Benzylidenehydrazinyl-4-(3-methyl-3-phenylcyclobutyl)thiazole | dergipark.org.tr |

Role in the Development of Novel Molecular Scaffolds with Unique Structural Features

The rigid, puckered conformation of the cyclobutane ring is a desirable feature for designing novel molecular scaffolds. nih.govnih.gov This ring system can act as a stereochemically defined core from which various substituents can be projected in precise spatial orientations. The derivatization of this compound and its analogs has led to the creation of a diverse range of new molecular frameworks with potential applications in medicinal chemistry and materials science.

The synthesis of these novel scaffolds often begins with the modification of the ethanone (B97240) side chain. For example, the intermediate 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one has been used to synthesize a variety of heterocyclic derivatives. researchgate.net By reacting this chloro-ketone with different nucleophiles, researchers have successfully attached thiazole, morpholine (B109124), and triazole moieties.

Notable examples include:

Thiazole Derivatives : The reaction with thiosemicarbazide (B42300) derivatives yields thiazole-containing scaffolds, such as 2-benzylidenehydrazinyl-4-(3-methyl-3-phenylcyclobutyl)thiazole. dergipark.org.tr

Morpholine and Oxime Derivatives : Reaction with morpholine followed by treatment with hydroxylamine (B1172632) hydrochloride produces (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime, a scaffold featuring both a morpholine ring and an oxime group. iucr.org

Benzo[d]thiazole Scaffolds : Condensation with 2-mercaptobenzo[d]thiazole results in the formation of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one. researchgate.net

In these structures, the cyclobutane ring, which typically adopts a puckered or butterfly conformation, holds the larger substituent groups in well-defined positions. nih.govnih.goviucr.org This structural rigidity is a key feature, making these scaffolds valuable for exploring structure-activity relationships in drug discovery or for creating materials with specific topographical features. nih.gov

Development of Materials with Engineered Optical and Electronic Properties through Derivatization

The derivatization of this compound is a promising strategy for developing new materials with tailored optical and electronic properties. By attaching chromophores and other electronically active groups to the core structure, it is possible to influence properties such as light absorption, fluorescence, and charge transport. The cyclobutane ketone framework serves as an insulating scaffold that can be functionalized to control the electronic communication between different parts of the molecule.

A key study investigated the properties of 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone. kastamonu.edu.tr In this molecule, the naphthalene (B1677914) group acts as a chromophore. Quantum chemical calculations revealed that the molecule exhibits strong intra-molecular charge transfer (ICT) between electron donor and acceptor parts of the structure. This ICT character is crucial for applications in nonlinear optics and other electronic devices. The study found that the presence of strong electron-donating groups and conjugated segments leads to a significant optical band gap, indicating its potential as a semiconductor material. kastamonu.edu.tr

Further research on related hydrazone compounds has also highlighted the potential for tuning electronic properties. researchgate.net Theoretical studies, including the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are used to predict the electronic behavior and reactivity of these new materials. kastamonu.edu.trresearchgate.net For instance, the analysis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one also involved extensive theoretical calculations to understand its molecular geometry and electronic characteristics, which are fundamental to its potential material applications. researchgate.netresearchgate.net

Table 2: Electronic and Spectroscopic Properties of a this compound Derivative

| Property | Value | Solvent | Method | Reference |

|---|---|---|---|---|

| Compound: 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone | ||||

| Max. Absorption Wavelength (λmax) | 292 nm | Chloroform | UV-Vis Spectroscopy | kastamonu.edu.tr |

| Max. Absorption Wavelength (λmax) | 297-269 nm (interval) | THF | UV-Vis Spectroscopy | kastamonu.edu.tr |

| Optical Band Gap Energy | 3.22 eV | Chloroform | DFT Calculation | kastamonu.edu.tr |

These findings underscore the utility of the this compound scaffold in materials science. By judiciously choosing the functional groups to attach, scientists can engineer molecules with specific electronic energy levels and optical absorption profiles, paving the way for their use in organic electronics and sensor technology. kastamonu.edu.trresearchgate.net

Advanced Research Directions and Future Perspectives for 1 3 Methylcyclobutyl Ethanone Chemistry

Exploration of Novel and Environmentally Benign Synthetic Methodologies for the Chemical Compound

The traditional synthesis of cyclobutyl ketones often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Modern research is focused on developing more efficient and environmentally friendly routes to 1-(3-methylcyclobutyl)ethanone (B2388964). A key area of investigation is the use of catalytic methods that can reduce the number of synthetic steps and improve atom economy.

The principles of green chemistry are also being applied to the synthesis of this compound. This includes the exploration of alternative, non-toxic solvents, such as supercritical fluids or ionic liquids, and the use of renewable starting materials. Biocatalysis, employing enzymes to carry out specific synthetic steps, offers a highly selective and environmentally benign alternative to traditional chemical reagents.

| Synthetic Approach | Advantages | Research Focus |

| Catalytic [2+2] Cycloaddition | Fewer steps, milder conditions, improved atom economy | Earth-abundant metal catalysts, photochemical and thermal induction |

| One-Pot Synthesis | Reduced solvent use, fewer purification steps, lower energy consumption | Tandem reaction design, multi-component reactions |

| Green Chemistry Methods | Use of non-toxic solvents, renewable starting materials, reduced waste | Supercritical fluids, ionic liquids, biocatalysis with enzymes |

Integration of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the novel synthetic methodologies discussed above, a detailed understanding of the reaction kinetics and mechanisms is crucial. In situ spectroscopic techniques provide a powerful tool for real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into the reaction setup. This allows for the continuous tracking of the concentrations of reactants, intermediates, and products. The data obtained from these techniques can be used to build accurate kinetic models of the reaction, identify transient intermediates, and elucidate the reaction mechanism.

For the synthesis of this compound, in situ spectroscopy can be particularly valuable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and selectivity. It also plays a critical role in ensuring reaction safety by detecting any unforeseen side reactions or the accumulation of unstable intermediates.

| Spectroscopic Technique | Information Provided | Application in Synthesis |

| Fourier-Transform Infrared (FTIR) | Functional group analysis, concentration of reactants and products | Monitoring the conversion of starting materials and formation of the ketone |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR, good for aqueous systems | Real-time analysis of catalytic cycles and solvent effects |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, identification of intermediates | Elucidating reaction pathways and quantifying isomeric ratios |

High-Throughput Computational Screening for Predicting Chemical Reactivity and Selectivity

Computational chemistry has emerged as an indispensable tool in modern chemical research. High-throughput computational screening, utilizing methods like density functional theory (DFT), can be employed to predict the reactivity and selectivity of reactions involving this compound.

By creating computational models of the reactants, transition states, and products, researchers can calculate thermodynamic and kinetic parameters for a large number of potential reactions. This allows for the rapid screening of different catalysts, substrates, and reaction conditions to identify the most promising candidates for experimental investigation. This in silico approach significantly reduces the time and resources required for laboratory-based trial-and-error experimentation.

In the context of this compound, computational screening can be used to predict the stereoselectivity of reactions, which is crucial for the development of asymmetric syntheses. It can also help in understanding the factors that govern the regioselectivity of reactions on the cyclobutyl ring, enabling the targeted synthesis of specific derivatives.

Development of Asymmetric Synthetic Routes to Enantiomerically Pure this compound Derivatives

The presence of a stereocenter in this compound means that it can exist as two enantiomers. For many applications, particularly in pharmaceuticals and agrochemicals, it is often the case that only one enantiomer exhibits the desired biological activity, while the other may be inactive or even have undesirable effects. Therefore, the development of asymmetric synthetic routes to produce enantiomerically pure derivatives of this compound is of significant importance.

This area of research focuses on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction. One approach is the asymmetric hydrogenation of a suitable precursor, where a chiral metal complex, often containing ligands such as BINAP or DuPhos, is used to selectively produce one enantiomer of the target molecule.

Another strategy involves the use of chiral organocatalysts, which are small organic molecules that can induce enantioselectivity. These catalysts are often more stable, less expensive, and more environmentally friendly than their metal-based counterparts. The development of novel chiral catalysts and their application in the synthesis of enantiomerically pure this compound derivatives is an active and competitive area of research.

Investigation of the Chemical Compound's Potential in Advanced Catalysis and Materials Science

Beyond its role as a synthetic intermediate, this compound and its derivatives are being investigated for their potential applications in advanced catalysis and materials science. The unique structural and electronic properties of the cyclobutyl ring can be exploited to design novel ligands for metal catalysts. These ligands can influence the steric and electronic environment around the metal center, thereby tuning the activity and selectivity of the catalyst.

In materials science, the incorporation of the this compound moiety into polymer backbones or as side chains can impart unique properties to the resulting materials. For example, the rigid and strained nature of the cyclobutyl ring can affect the thermal and mechanical properties of polymers. Furthermore, the ketone functional group provides a handle for further chemical modification, allowing for the creation of functional materials with tailored properties for applications such as sensors, membranes, or optical devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.